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1. Drug Profile & Mechanism of Action Afuresertib is an orally bioavailable, potent, reversible, and ATP-

competitive pan-AKT kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3) [1].

Its mechanism of action involves binding to and inhibiting the activity of AKT, a central node in the

PI3K/AKT/mTOR signaling pathway [2]. This inhibition can lead to the suppression of tumor cell

proliferation and the induction of apoptosis [3] [2]. The chemical formula of this small molecule is

C18H17Cl2FN4OS [3].

2. Established Maximum Tolerated Dose (MTD) Across multiple phase I clinical trials in both solid and

hematologic malignancies, the MTD for continuous daily oral administration of Afuresertib has been

consistently established as 125 mg [4] [5] [6]. The determination of this MTD was primarily based on dose-

limiting toxicities (DLTs) observed at the next higher dose level of 150 mg daily.

3. Clinical Safety and Tolerability at MTD The safety profile of Afuresertib 125 mg daily, both as a single

agent and in combination with chemotherapies, is considered manageable. The most frequent drug-related

adverse events are predominantly gastrointestinal and low-grade.

Common Adverse Events (≥20% incidence): The table below summarizes the most common

adverse events observed in clinical trials [4] [5].

Adverse Event Incidence (Range Across Studies)

Diarrhea 32.9% - Most frequent in combination therapy
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Adverse Event Incidence (Range Across Studies)

Nausea 35.6% - Most frequent in single-agent therapy

Fatigue Frequent (≥50% in some combo-therapy cohorts)

Alopecia Frequent (≥50% in some combo-therapy cohorts)

Vomiting Frequent (≥50% in some combo-therapy cohorts)

Dyspepsia 24.7% (single-agent)

Neutropenia Frequent (in combination with chemotherapy)

Rash Reported (including Grade 3 DLTs)

Dose-Limiting Toxicities (DLTs): The escalation to 150 mg daily was associated with DLTs,

including grade 3 rash and liver function test abnormalities, which solidified 125 mg as the
recommended MTD [4] [5].

Quantitative Data Summary from Clinical Trials

The following table consolidates key efficacy and dosing data from pivotal clinical studies of Afuresertib.

Study Focus / Patient
Population

Afuresertib Dose &
Regimen

Combination
Therapy

Key Efficacy
Findings

| Phase IB (PROC/PPROC) [4] | 125 mg daily (MTD) | Carboplatin (AUC5) + Paclitaxel (175 mg/m²) | •

ORR (RECIST): 32% • Median PFS: 7.1 months | | Phase II (PROC) [1] | 125 mg daily | Paclitaxel (80

mg/m², Days 1,8,15) | • Median PFS: 4.3 mos (combo) vs 4.1 mos (paclitaxel alone) • Median OS: 11.2

mos (combo) vs 13.1 mos (paclitaxel alone) | | Phase I (Hematologic Malignancies) [5] [6] | 125 mg daily

(MTD) | Single Agent | • Activity in MM, NHL, LCH, HD • MM: 3 PRs, 3 MRs |

PROC: Platinum-Resistant Ovarian Cancer; PPROC: Primary Platinum-Refractory Ovarian Cancer; ORR:

Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; MM: Multiple Myeloma;
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NHL: Non-Hodgkin Lymphoma; LCH: Langerhans Cell Histiocytosis; HD: Hodgkin Disease; PR: Partial

Response; MR: Minimal Response.

Experimental Protocols

1. Phase I/IB Dose Escalation Protocol (3+3 Design) This classic design was used to establish the MTD of

125 mg [4] [5].

Dose Escalation: Sequential patient cohorts receive escalating doses of Afuresertib (e.g., 50 mg,

75 mg, 100 mg, 125 mg, 150 mg) until the MTD is identified.
Dose-Limiting Toxicity (DLT) Evaluation: Patients are monitored for DLTs during the first treatment

cycle (typically 21 or 28 days). A DLT is defined as a clinically significant adverse event related to the
drug, often of Grade 3 or higher.

MTD Determination: The MTD is defined as the highest dose at which fewer than 33% of patients
experience a DLT. In the case of Afuresertib, the 150 mg cohort triggered DLTs (Grade 3 rash, liver

function abnormalities), establishing 125 mg as the MTD [4] [5].
Expansion Cohort: After MTD identification, additional patients are enrolled at the MTD for further

safety and efficacy characterization.

2. Pharmacokinetic (PK) Sampling Protocol A typical intensive PK sampling schedule for characterizing

Afuresertib's profile is as follows [5]:

Following a Single Dose (Cycle 0, Day 1): Pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-

dose. Additional trough samples may be taken at 48 and 72 hours.
At Steady State (Cycle 1, Day 8): Pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, and 24 hours post-dose.

Analysis: Plasma concentrations are determined using validated analytical methods (e.g., LC-
MS/MS). Non-compartmental analysis is performed to calculate PK parameters: C~max~, T~max~,

AUC~0-24~, half-life (t~1/2~), and clearance.

Scientific Visualizations

1. PI3K/AKT Signaling Pathway and Afuresertib Mechanism This diagram illustrates the constitutive

activation of the PI3K/AKT pathway in cancer cells and the site of inhibition by Afuresertib.
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PI3K/AKT/mTOR Pathway and Afuresertib Inhibition
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Click to download full resolution via product page

2. Clinical Dose-Finding & Protocol Workflow This flowchart outlines the key stages of the clinical

development process used for Afuresertib.

Afuresertib Clinical Development Workflow
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Conclusion and Future Directions

Afuresertib 125 mg daily is a well-characterized MTD with a manageable safety profile. While its clinical

efficacy as an unselected agent in platinum-resistant ovarian cancer was limited in a recent phase II trial [1],

the future of AKT inhibition with Afuresertib likely lies in biomarker-driven patient selection.

Exploratory analyses from the PROFECTA-II trial suggest that patients with tumors positive for phospho-

AKT may derive significant benefit [1]. Therefore, further clinical development should focus on validating

these predictive biomarkers to identify the patient population most likely to respond to this targeted therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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